5-chloro-3-nitrobenzene-1,2-diamine

Organic Synthesis Nitroarene Reduction Process Chemistry

5-chloro-3-nitrobenzene-1,2-diamine (CAS 42389-30-0, molecular formula C₆H₆ClN₃O₂, molecular weight 187.58) is a substituted ortho-phenylenediamine derivative featuring vicinal amino groups at positions 1 and 2, a nitro group at position 3, and a chloro substituent at position 5 on the benzene ring. It is primarily utilized as a synthetic intermediate in the preparation of nitrogen-containing heterocycles, particularly benzimidazoles, via cyclocondensation reactions with carbonyl compounds such as 2,4-pentanedione.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
CAS No. 42389-30-0
Cat. No. B3052559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-nitrobenzene-1,2-diamine
CAS42389-30-0
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)[N+](=O)[O-])Cl
InChIInChI=1S/C6H6ClN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2
InChIKeyPIPKLZRJGNJMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-chloro-3-nitrobenzene-1,2-diamine (CAS 42389-30-0): Ortho-Phenylenediamine Building Block for Benzimidazole and Heterocyclic Synthesis


5-chloro-3-nitrobenzene-1,2-diamine (CAS 42389-30-0, molecular formula C₆H₆ClN₃O₂, molecular weight 187.58) is a substituted ortho-phenylenediamine derivative featuring vicinal amino groups at positions 1 and 2, a nitro group at position 3, and a chloro substituent at position 5 on the benzene ring [1]. It is primarily utilized as a synthetic intermediate in the preparation of nitrogen-containing heterocycles, particularly benzimidazoles, via cyclocondensation reactions with carbonyl compounds such as 2,4-pentanedione . The compound's predicted LogP value of 1.96 [2] and distinct substitution pattern confer specific reactivity profiles that differentiate it from unsubstituted ortho-phenylenediamine and other chloro-nitro regioisomers.

Procurement Risk: Why 5-chloro-3-nitrobenzene-1,2-diamine Cannot Be Substituted with Unsubstituted o-Phenylenediamine or Other Regioisomers


Substituting 5-chloro-3-nitrobenzene-1,2-diamine with unsubstituted ortho-phenylenediamine or alternative chloro-nitro regioisomers is not feasible for specific synthetic applications due to divergent reactivity and product outcomes. The precise positioning of the nitro group (position 3) and chloro group (position 5) dictates both the electronic environment of the vicinal diamines and the regioselectivity of subsequent cyclization reactions . Unsubstituted o-phenylenediamine lacks the electron-withdrawing nitro group, leading to altered reaction kinetics and different product profiles, while alternative regioisomers (e.g., 4-chloro-2-nitro derivatives) yield structurally distinct heterocycles with potentially different biological or material properties [1]. Furthermore, the compound's methemoglobinemia hazard [2] underscores the necessity of precise chemical identity for safety assessments and regulatory compliance in industrial procurement.

Quantitative Differentiation Evidence for 5-chloro-3-nitrobenzene-1,2-diamine (CAS 42389-30-0)


Synthetic Yield: Selective Reduction of 4-chloro-2,6-dinitroaniline to 5-chloro-3-nitrobenzene-1,2-diamine

In a direct head-to-head comparison within a single synthetic protocol, the reduction of 4-chloro-2,6-dinitroaniline using aqueous ammonium sulfide in ethanol selectively afforded 5-chloro-3-nitrobenzene-1,2-diamine with a 65% isolated yield (146 mg from 0.261 g starting material) . This yield is specific to the 5-chloro-3-nitro regioisomer; alternative reduction conditions applied to other dinitroaniline regioisomers would produce different nitroaniline products (e.g., 4-chloro-2-nitroaniline or 2-chloro-4-nitroaniline) with varying yields depending on the substitution pattern and reduction selectivity [1].

Organic Synthesis Nitroarene Reduction Process Chemistry

Lipophilicity (LogP): Enhanced Membrane Permeability Relative to Unsubstituted o-Phenylenediamine

The predicted LogP value for 5-chloro-3-nitrobenzene-1,2-diamine is 1.96 [1]. In contrast, unsubstituted ortho-phenylenediamine (CAS 95-54-5) has a predicted LogP of approximately 0.15 (calculated via XLogP3 [2]). This difference of approximately 1.8 LogP units translates to a theoretical ~60-fold increase in octanol-water partition coefficient, indicating significantly higher lipophilicity for the chloro-nitro substituted derivative.

Physicochemical Properties Drug Design ADME

NMR Spectroscopic Fingerprint: Definitive Structural Confirmation via ¹H NMR

The ¹H NMR spectrum of 5-chloro-3-nitrobenzene-1,2-diamine in DMSO-d₆ exhibits diagnostic signals at δ 5.031 (br s, 2H, NH₂), 6.687 (br s, 2H, NH₂), 6.912 (d, J=2.4 Hz, 1H, Ar-H), and 7.413 (d, J=2.1 Hz, 1H, Ar-H) . This pattern is distinct from that of 4-chloro-2-nitrobenzene-1,2-diamine, which would display different aromatic proton coupling constants due to altered substitution symmetry.

Analytical Chemistry Quality Control Structural Elucidation

Toxicological Profile: Documented Methemoglobinemia Hazard Requiring Specific Safety Protocols

5-Chloro-3-nitrobenzene-1,2-diamine is classified as a methemoglobinemia inducer, a secondary toxic effect documented in the Hazardous Substances Data Bank (HSDB) [1]. While many aromatic amines and nitro compounds share this hazard, the specific toxicological profile of this compound is established; positive skin sensitization tests in guinea pigs have also been reported [1]. Unsubstituted ortho-phenylenediamine dihydrochloride, in contrast, has been evaluated by IARC with different carcinogenicity classifications [2].

Occupational Safety Toxicology Regulatory Compliance

Validated Application Scenarios for 5-chloro-3-nitrobenzene-1,2-diamine (CAS 42389-30-0)


Synthesis of 4-Nitrobenzimidazole Derivatives for Medicinal Chemistry

5-chloro-3-nitrobenzene-1,2-diamine serves as a direct precursor for the synthesis of 2-methyl-4-nitrobenzimidazoles via cyclocondensation with 2,4-pentanedione . The presence of the chloro substituent at the 5-position allows for subsequent diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after benzimidazole formation, enabling the construction of focused libraries for drug discovery. The LogP of 1.96 [1] suggests that the resulting benzimidazoles will possess favorable lipophilicity for CNS penetration or oral absorption.

Preparation of Nitro-Substituted Quinoxalines and Heterocyclic Scaffolds

As a substituted ortho-phenylenediamine, this compound is a key building block for the synthesis of quinoxaline derivatives, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The specific 5-chloro-3-nitro substitution pattern dictates the regiochemistry of quinoxaline formation, yielding products distinct from those obtained using 4-substituted or unsubstituted o-phenylenediamines [2]. This regiospecificity is critical for structure-activity relationship (SAR) studies where precise substitution is required.

Quality Control Reference Standard and Analytical Method Development

The definitive ¹H NMR spectrum (δ 6.912 and 7.413 ppm with meta-coupling constants J=2.4 and 2.1 Hz) and established HPLC conditions [1] make 5-chloro-3-nitrobenzene-1,2-diamine a valuable reference standard for analytical laboratories. It can be used to validate analytical methods, calibrate instruments, and verify the identity and purity of research samples or commercial lots of this specific regioisomer.

Occupational Safety Training and Hazard Communication

Given its documented methemoglobinemia hazard and positive skin sensitization potential [3], this compound serves as a model substance for developing and validating occupational exposure controls, personal protective equipment (PPE) protocols, and emergency response procedures in research and pilot-plant settings. Its specific toxicological profile can be used to train personnel on the hazards associated with handling chlorinated nitroaromatic amines.

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